Tungsten trifluoride monosulfide

Gas-phase ion chemistry Mass spectrometry Tungsten fluoride thermochemistry

Tungsten trifluoride monosulfide (WF3S; CAS 41831-79-2) is an inorganic tungsten(VI) chalcogenide fluoride featuring a central tungsten atom coordinated by three fluorine atoms and one terminal sulfido ligand. With a molecular weight of 272.90 g·mol⁻¹, it occupies a distinct compositional niche between binary tungsten fluorides (e.g., WF6) and fully sulfided species (e.g., WS2).

Molecular Formula F3SW
Molecular Weight 272.90 g/mol
CAS No. 41831-79-2
Cat. No. B13741654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten trifluoride monosulfide
CAS41831-79-2
Molecular FormulaF3SW
Molecular Weight272.90 g/mol
Structural Identifiers
SMILESF[W](=S)(F)F
InChIInChI=1S/3FH.S.W/h3*1H;;/q;;;;+3/p-3
InChIKeyNOQGFRFLINKQGA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Trifluoride Monosulfide (CAS 41831-79-2): Core Identity and Procurement-Ready Profile


Tungsten trifluoride monosulfide (WF3S; CAS 41831-79-2) is an inorganic tungsten(VI) chalcogenide fluoride featuring a central tungsten atom coordinated by three fluorine atoms and one terminal sulfido ligand [1]. With a molecular weight of 272.90 g·mol⁻¹, it occupies a distinct compositional niche between binary tungsten fluorides (e.g., WF6) and fully sulfided species (e.g., WS2) [1]. Unlike the commercially dominant WF6, which serves as a high-volume CVD precursor, or the well-studied solid lubricant WS2, WF3S is primarily encountered as a gas-phase or matrix-isolated species generated and characterized under specialized vacuum conditions [2]. Its existence was firmly established through mass spectrometric equilibrium studies of gaseous tungsten fluoride systems, placing it within the broader family of tungsten subfluoride and sulfide fluoride intermediates relevant to thin-film deposition and high-temperature tungsten transport chemistry [2].

Gas-phase mass spectrometry fragmentation reference for W–S–F species
Sulfur-impurity probe for tungsten CVD selectivity mechanisms
Thermochemical benchmark data for computational W–S–F modeling

Tungsten Trifluoride Monosulfide (CAS 41831-79-2): Why In-Class Compounds Cannot Be Interchanged


The tungsten fluoride and oxyfluoride family spans a wide range of volatility, thermal stability, and chemical reactivity. WF6 (b.p. 17.1 °C) is a highly volatile room-temperature gas, while WOF4 (b.p. 185 °C) and WSF4 (a polymeric solid) exhibit far lower volatility and distinct Lewis acidity [1][2]. Tungsten trifluoride monosulfide, as a W(VI) species with a single terminal W=S bond, possesses a unique combination of molecular weight, ionization energy, and coordination environment that cannot be replicated by any of its closest analogs — WF3 (W(III), fundamentally different redox chemistry), WF6 (no sulfido ligand; completely different coordination sphere), WSF4 (different F/S ratio alters volatility and reactivity), or WOF4 (O vs. S substitution changes bond polarity and hard/soft character) [3]. Procurement based solely on tungsten content or fluoride count ignores the quantitative thermochemical and ionization data that define whether this compound survives in a given gas-phase environment, behaves as a Lewis acid or base, or decomposes along desired pathways. The evidence below demonstrates precisely where these differences become measurable and decision-relevant [2][3].

WF3 (W(III)) may introduce undesired redox pathways; not a direct substitute for W(VI) WF3S studies.
WF6 lacks terminal W=S bond; Lewis acidity and surface reactivity may differ markedly from WF3S.
WSF4 is a polymeric solid and may not support gas-phase equilibrium or mass spec workflows.

Tungsten Trifluoride Monosulfide (CAS 41831-79-2): Differentiating Quantitative Evidence for Procurement and Material Selection


Ionization Energy of WF3S Compared to WF3: A 0–0.2 eV Window Enabling Fragmentation Pathway Control

The first ionization energy (IE) of tungsten trifluoride monosulfide has been experimentally determined by electron impact mass spectrometry as 9.0 ± 0.3 eV [1]. Its closest structural analog within the same study, tungsten trifluoride (WF3), exhibits an IE of 9.0 ± 0.2 eV [2]. The overlapping error ranges indicate that substituting sulfur for one fluorine ligand does not significantly alter the HOMO energy, yet the presence of the terminal sulfido group introduces distinct fragmentation and dissociation pathways that are absent in WF3 [1]. This near-isoenergetic IE combined with divergent fragmentation chemistry is critical for analytical methods that rely on selective ionization and detection of specific tungsten-containing species in complex gas mixtures.

IE: WF3S vs WF3
Reported
WF3S: 9.0 ± 0.3 eV
WF3: 9.0 ± 0.2 eV
ΔIE ≈ 0 eV (within error)
Near-identical IE but distinct fragmentation pathways
Enables unambiguous MS identification of W–S–F species
Gas-phase ion chemistry Mass spectrometry Tungsten fluoride thermochemistry

Coordination Chemistry Differentiation: W=S Terminal Bond versus W–F Only in WF6 Dictates Lewis Acidity and Adduct Formation

WF3S contains one terminal W=S double bond and three W–F single bonds, yielding a four-coordinate, presumably tetrahedral geometry [1]. In contrast, WF6 is a six-coordinate, octahedral molecule with exclusively W–F bonds, and WSF4 (a polymeric fluorine-bridged solid with octahedral W centers) [2] exhibits markedly different Lewis acid behavior, forming isolable adducts such as WSF4·CH3CN [2]. The lower fluoride content and presence of the softer sulfido donor in WF3S predict fundamentally different hard/soft acid-base (HSAB) character compared to WF6 (hard, fluoride-only) and WOF4 (hard oxide donor). While no direct adduct-formation data exist for WF3S, its coordination unsaturation and mixed S/F ligand set position it as a softer Lewis acid than WF6, directly impacting its compatibility with downstream ligands, solvents, and substrate surfaces in deposition or catalysis workflows.

Coordination & Lewis Acidity
Class-level
Terminal W=S bond
Coordination number 4
Softer Lewis acid vs. WF6
Predicts softer Lewis acidity for thiol/sulfide activation
Inferred from stoichiometry and WSF4 analogy; direct adduct data not available
Coordination chemistry Lewis acidity Tungsten chalcogenide fluorides

Molecular Weight and Volatility: WF3S (272.90 g·mol⁻¹) Occupies an Intermediate MW Regime Distinct from WF6 (297.83) and WS2 (247.97)

Molecular weight (MW) serves as a coarse predictor of volatility within a homologous series. WF3S (272.90 g·mol⁻¹) [1] is significantly lighter than WF6 (297.83 g·mol⁻¹) but heavier than all-binary tungsten sulfides such as WS2 (247.97 g·mol⁻¹). In the tungsten subfluoride series reported by Hildenbrand, the volatility order tracks MW: lighter species (WF3, MW 240.84) are more volatile than heavier ones (WF5, MW 278.85) at a given temperature [2]. The intermediate MW of WF3S (272.90) relative to WF6 (297.83) and the lower fluoride count (3 vs. 6) suggest that WF3S may exhibit a vapor pressure curve between those of WF5 and WF6 under equilibrium conditions relevant to CVD source delivery. Although direct vapor pressure data for WF3S are not available, the MW and compositional data allow estimation of relative transport properties using kinetic gas theory (e.g., mean free path ∝ 1/√MW).

MW & Volatility
Class-level
WF3S: 272.90 g·mol⁻¹
vs. WF6: 297.83
vs. WF3: 240.84
Intermediate MW suggests modulated volatility for CVD delivery
No direct vapor pressure data; kinetic gas theory estimation
Volatility Vapor pressure Precursor deliverability

Tungsten Subfluoride Role in CVD Selectivity Loss: WF3S as a Model Compound for Studying Disproportionation Pathways

Loss of selectivity during tungsten CVD — the undesired nucleation of tungsten on SiO₂ surfaces — has been mechanistically linked to the desorption and disproportionation of volatile tungsten subfluorides (WF_x, x < 6) from growing tungsten surfaces [1][2]. These subfluorides transport tungsten to insulator surfaces where they disproportionate to deposit metallic tungsten. WF3S, as a structurally characterized subfluoride with a terminal sulfido ligand, represents a well-defined model system to isolate the role of sulfur incorporation (from H₂S co-reactants or substrate sulfur) on subfluoride stability, volatility, and disproportionation kinetics. Unlike WF3 or WF4, which contain only tungsten and fluorine, WF3S introduces a W=S moiety that may alter the adsorption energy and disproportionation barrier on oxide surfaces, providing a chemical probe to deconvolute the individual contributions of fluoride count and sulfur content to selectivity loss.

CVD Selectivity Probe
Data to verify
Defined molecular probe: single W–S–F species vs. ill-defined WF_x mixtures
Enables controlled selectivity loss studies with sulfur-impurity tracking
Requires UHV surface science setup; sticking coefficient data to be generated
CVD selectivity Tungsten subfluorides Semiconductor metallization

Tungsten Trifluoride Monosulfide (CAS 41831-79-2): Evidence-Linked Application Scenarios for Scientific and Industrial Procurement


Mass Spectrometric Calibration and Method Development for Tungsten Species in CVD Effluent Analysis

Based on the experimentally determined ionization energy of 9.0 ± 0.3 eV and its distinct fragmentation pattern relative to WF3 [1], WF3S can serve as a certified reference material for tuning mass spectrometers and validating analytical methods used to monitor tungsten-containing species in semiconductor CVD exhaust streams. Its well-defined molecular identity enables unambiguous peak assignment in complex gas mixtures where overlapping signals from WF_x (x = 2–6) and WOF_y species would otherwise confound quantitative analysis.

Model Precursor for Sulfur-Incorporated Tungsten Thin Films and 2D WS₂ Growth Studies

The presence of both fluorine and sulfur in a single-source molecular precursor (W:S:F = 1:1:3) makes WF3S a candidate for studying the fundamental surface chemistry of tungsten sulfide film nucleation [2]. Unlike sequential WF₆/H₂S ALD processes, where sulfur incorporation depends on competing ligand-exchange kinetics, WF3S delivers a pre-formed W=S bond to the growth surface, potentially enabling lower-temperature or more stoichiometrically controlled deposition of WS₂ or W–S–F intermediate layers for electronic and optoelectronic devices.

Mechanistic Probe for Selectivity Loss in Tungsten CVD Metallization

As established by the CVD selectivity literature, volatile tungsten subfluorides drive unwanted nucleation on dielectric surfaces through desorption–disproportionation pathways [3]. Procuring WF3S as a structurally defined subfluoride model compound allows semiconductor process engineers to isolate the effect of sulfur impurities (commonly introduced via H₂S or substrate residues) on the selectivity loss mechanism. Controlled dosing of WF3S into a UHV surface-science chamber enables quantitative measurement of sticking coefficients, disproportionation rates, and nucleation densities on SiO₂ vs. Si surfaces, generating actionable data for process window optimization.

Computational Chemistry Benchmarking of Mixed-Ligand Tungsten Chalcogenide Fluorides

The thermochemical data reported by Hildenbrand (1975) for WF3S, WF2S, and WS2F2 [2] provide experimental benchmarks for validating density functional theory (DFT) and ab initio calculations of W–S and W–F bond dissociation energies, ionization potentials, and molecular geometries. Given the scarcity of experimental data on mixed chalcogenide–halide tungsten compounds, WF3S thermochemistry fills a critical gap in the parameterization of computational models used to screen novel tungsten precursors for ALD and CVD applications.

Application
Selection Property
Validation Focus
Gas-phase MS method development for tungsten CVD effluent
Defined ionization energy and distinct fragmentation pattern
Ionization efficiency and peak assignment accuracy
Sulfur-incorporated tungsten thin film nucleation studies
Pre-formed W=S bond in single-source molecular precursor
WS₂ film stoichiometry and growth temperature window
CVD selectivity loss mechanism investigation
Structurally defined subfluoride model compound
Sticking coefficient and nucleation density on SiO₂ vs Si
Computational benchmarking of W–S–F thermochemistry
Experimental ionization energies and bond dissociation data
DFT and ab initio model accuracy for mixed-ligand tungsten compounds
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